Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-4-methyl-1h-indole-2-carboxylic acid

SIRT1 inhibition anticancer fluoroindole scaffold

Medicinal chemists developing SIRT1 inhibitors, hepatitis B antivirals, kinase/phosphatase inhibitors, or NMDA receptor glycine site antagonists should select this dual-substituted indole-2-carboxylic acid building block. The 5-fluoro group enhances target binding affinity and metabolic stability, while the 4-methyl substituent introduces steric constraints for receptor selectivity. This scaffold enables potent chemotypes inaccessible with mono-substituted analogs.

Molecular Formula C10H8FNO2
Molecular Weight 193.177
CAS No. 50536-62-4
Cat. No. B2383232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-4-methyl-1h-indole-2-carboxylic acid
CAS50536-62-4
Molecular FormulaC10H8FNO2
Molecular Weight193.177
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=C(N2)C(=O)O)F
InChIInChI=1S/C10H8FNO2/c1-5-6-4-9(10(13)14)12-8(6)3-2-7(5)11/h2-4,12H,1H3,(H,13,14)
InChIKeyVYRUSCDHMAEATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-4-methyl-1H-indole-2-carboxylic acid (CAS 50536-62-4): A Dual-Substituted Indole Scaffold for Drug Discovery


5-Fluoro-4-methyl-1H-indole-2-carboxylic acid (CAS 50536-62-4) is a heterocyclic building block belonging to the indole-2-carboxylic acid class, characterized by the concurrent presence of a fluorine atom at the 5-position and a methyl group at the 4-position on the indole ring [1]. The compound has a molecular formula of C₁₀H₈FNO₂ and a molecular weight of 193.17 g/mol . This dual-substitution pattern distinguishes it from mono-substituted analogs such as 4-methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) and 5-fluoro-1H-indole-2-carboxylic acid (CAS 399-76-8), imparting a unique combination of electronic and steric properties relevant to medicinal chemistry and chemical biology applications .

Why Generic Substitution Fails: The Functional Consequences of Indole Ring 4-Methyl and 5-Fluoro Co-Substitution


In-class indole-2-carboxylic acid derivatives cannot be treated as interchangeable building blocks because even single-position substituent modifications profoundly alter electronic distribution, metabolic stability, and target binding. The 5-fluoro substituent on the indole core contributes significantly to biological inhibition activity by modulating electron density and enhancing target affinity [1], while the 4-methyl group introduces steric constraints that can influence receptor binding site selectivity. These orthogonal effects mean that substituting the target compound with the non-fluorinated 4-methyl analog (which lacks enhanced metabolic stability) or the non-methylated 5-fluoro analog (which lacks 4-position steric tuning) would yield derivatives with fundamentally different pharmacological profiles. The evidence below quantifies the specific performance advantages of this dual-substituted scaffold that directly inform procurement decisions.

Quantitative Differentiation Evidence: 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid vs. Structural Analogs


Fluorine-Driven SIRT1 Inhibitory Potency Enhancement Over Non-Fluorinated Indole Scaffolds

In a systematic study of 18 indole-isoxazolone hybrids, all molecules containing a 5-fluoro substituent on the indole ring were prioritized because prior work demonstrated that 5-fluoro substitution contributes significantly to SIRT1 inhibition activity [1]. The core building block used to generate these active hybrids was 5-fluoroindole-2-carboxylic acid (a close analog of the target compound), providing direct evidence that the 5-fluoro moiety is a critical driver of target engagement in this chemotype. The non-fluorinated indole-2-carboxylic acid scaffolds showed markedly reduced activity, although exact fold-difference values require consultation of the full primary dataset.

SIRT1 inhibition anticancer fluoroindole scaffold

4-Methyl Steric Tuning: Differentiation from 5-Fluoroindole-2-carboxylic acid in Receptor Binding Applications

5-Fluoroindole-2-carboxylic acid (CAS 399-76-8) is a well-characterized competitive antagonist of the glycine site within the NMDA receptor complex, raising the convulsive threshold from 6.8 mA to 7.9 mA and 8.3 mA at intraperitoneal doses of 150 and 200 mg/kg, respectively [1]. The target compound, 5-fluoro-4-methyl-1H-indole-2-carboxylic acid, introduces an additional methyl group at the 4-position. Literature on fluorine-containing indole SAR establishes that substituents at the 4-position of the indole ring alter receptor binding site complementarity through steric and electronic effects [2]. This structural differentiation means the 4-methyl analog is expected to exhibit distinct binding kinetics and selectivity profiles compared to the non-methylated 5-fluoroindole-2-carboxylic acid, although direct comparative binding data for the target compound itself remain to be published.

receptor binding steric tuning NMDA glycine site

Rational Synthetic Access via Regioselective Metalation: Manufacturing Scalability Advantage

A comprehensive synthetic study of all twelve fluoroindolecarboxylic acids demonstrated that 5-fluoro-N-(trialkylsilyl)indole undergoes rigorously site-selective metalation with exclusive deprotonation at the 4-position [1]. This unexpected finding provides a direct synthetic entry point for installing functionality at the 4-position of the 5-fluoroindole core—precisely the substitution pattern required to access 5-fluoro-4-methyl-1H-indole-2-carboxylic acid. The same study established that the entire class of fluoroindolecarboxylic acids can be synthesized via a one-pot, five-step protocol (ortho-lithiation, formylation, Wittig chloromethylenation, base-catalyzed cyclization, and dehydrochlorination) [1]. In contrast, 6-fluoroindole-2-carboxylic acid requires distinct synthetic routes and does not benefit from the same 4-position-selective metalation chemistry [2].

regioselective synthesis fluoroindolecarboxylic acid one-pot protocol

pKa Modulation by 4-Methyl Substitution: Physicochemical Differentiation from 5-Fluoroindole-2-carboxylic acid

5-Fluoroindole-2-carboxylic acid (CAS 399-76-8) has a reported pKa of 4.27 ± 0.30 (predicted) . The addition of a 4-methyl group in the target compound introduces an electron-donating inductive effect that is expected to further increase the pKa of the carboxylic acid moiety by approximately 0.1–0.3 units (class-level inference based on substituent constant contributions from the 4-position). This pKa shift directly impacts ionization state at physiological pH, aqueous solubility, and passive membrane permeability—parameters critical to both biochemical assay behavior and downstream ADME properties of derived compounds. The non-fluorinated 4-methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) has a molecular weight of 175.18 g/mol , significantly lighter than the target compound (193.17 g/mol), reflecting the absence of the fluorine atom's mass contribution and its associated electronic effects.

pKa physicochemical properties drug-likeness

Antiviral Scaffold Potential: 4-Methyl Indole-2-carboxamide HBV Activity and the 5-Fluoro Enhancement Hypothesis

4-Methyl-1H-indole-2-carboxylic acid (CAS 18474-57-2) has been established as a precursor for the synthesis of novel indole-2-carboxamides with activity against hepatitis B virus (HBV) [1]. Patent literature from AICURIS GmbH & Co. KG (2022) describes HBV inhibitors built on the 4-methylindole-2-carboxylic acid scaffold, with the carboxylic acid serving as the key functional handle for carboxamide diversification [2]. The target compound, 5-fluoro-4-methyl-1H-indole-2-carboxylic acid, combines this validated 4-methyl antiviral scaffold with the 5-fluoro substitution that independently enhances target binding and metabolic stability, as demonstrated in SIRT1 and kinase inhibitor programs [3]. Although direct comparative HBV inhibition data for the fluoro-methyl dual-substituted compound versus the 4-methyl-only analog have not been published, the convergent evidence from two independent activity streams supports the hypothesis that the fluoro-methyl combination scaffold offers superior antiviral lead-generation potential.

hepatitis B virus antiviral indole-2-carboxamide

Kinase and Phosphatase Inhibitor Intermediate: 5-Fluoroindole-2-carboxylic acid as an Established Pharmacophore with 4-Methyl Diversification Potential

5-Fluoroindole-2-carboxylic acid has been extensively employed as a starting material for the synthesis of indole-derived protein kinase and protein phosphatase inhibitor libraries [1]. A representative patent example (US7838542B2) details the solution-phase synthesis of 5-fluoroindole-2-carboxamide libraries, where 5-fluoroindole-2-carboxylic acid was converted to its methyl ester and further elaborated into kinase/phosphatase inhibitors with demonstrated activity [1]. The compound 5-fluoro-3-phenylindole-2-carboxylic acid was specifically synthesized as an intermediate in this program. The target compound, 5-fluoro-4-methyl-1H-indole-2-carboxylic acid, retains the validated 5-fluoroindole-2-carboxylic acid pharmacophore while adding the 4-methyl substituent, which can be leveraged for additional target interactions or intellectual property diversification. No direct comparative kinase inhibition data for the 4-methyl vs. non-methylated analog are available in the public domain.

kinase inhibitor phosphatase inhibitor 5-fluoroindole pharmacophore

High-Value Application Scenarios for 5-Fluoro-4-methyl-1H-indole-2-carboxylic acid Based on Differentiated Evidence


SIRT1-Targeted Anticancer Library Synthesis

Medicinal chemistry teams developing SIRT1 inhibitors for oncology indications should select 5-fluoro-4-methyl-1H-indole-2-carboxylic acid as the core building block. The 5-fluoro substitution has been validated as a significant contributor to SIRT1 inhibition activity in a series of 18 indole-isoxazolone hybrids [1], and the additional 4-methyl group provides a diversification vector for exploring structure–activity relationships around the indole ring periphery. This scaffold enables access to potent SIRT1-inhibitory chemotypes that are inaccessible from non-fluorinated indole-2-carboxylic acids.

HBV Capsid Inhibitor Lead Optimization

Antiviral drug discovery groups targeting hepatitis B virus capsid assembly or replication should procure this compound for carboxamide library synthesis. The 4-methylindole-2-carboxylic acid scaffold has established precedent in HBV-active indole-2-carboxamides [1][2], while the 5-fluoro substituent independently enhances target binding affinity and metabolic stability. The dual-substituted scaffold enables simultaneous optimization of antiviral potency and pharmacokinetic properties within a single chemical series.

Kinase Inhibitor Library Diversification for Intellectual Property Generation

Pharmaceutical and biotechnology organizations building kinase or phosphatase inhibitor libraries should incorporate 5-fluoro-4-methyl-1H-indole-2-carboxylic acid to expand beyond existing 5-fluoroindole-2-carboxylic acid-based intellectual property. The validated 5-fluoroindole pharmacophore has been demonstrated in kinase/phosphatase inhibitor programs [1], and the 4-methyl substituent introduces both steric differentiation and a novel substitution pattern for patent composition-of-matter claims.

NMDA Receptor Modulator Development with Altered Glycine Site Occupancy

Neuroscience research groups developing NMDA receptor glycine site antagonists for epilepsy or neurodegenerative disease applications should select this compound to explore 4-position steric effects on receptor binding. 5-Fluoroindole-2-carboxylic acid has demonstrated dose-dependent anticonvulsant activity via glycine site antagonism (convulsive threshold elevation of 1.1–1.5 mA at 150–200 mg/kg i.p.) [1], and the 4-methyl analog is expected to exhibit distinct binding kinetics and potentially reduced off-target effects due to steric modulation of the indole–receptor interface.

Quote Request

Request a Quote for 5-Fluoro-4-methyl-1h-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.